molecular formula C27H26P2 B104824 1,2-Bis(diphenylphosphino)propane CAS No. 15383-58-1

1,2-Bis(diphenylphosphino)propane

Cat. No. B104824
CAS RN: 15383-58-1
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(diphenylphosphino)propane is an organophosphorus compound that belongs to the class of diphosphine ligands . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,2-Bis(diphenylphosphino)propane involves various methods. One such method involves the reduction of two-coordinate phosphine-ligated [AuILL0]+ complexes (L, L0 = PPh3, L3), resulting in free radical complexes . The [Au0LL0] free radicals nucleate, forming a broad size distribution of ligated clusters .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(diphenylphosphino)propane is C27H26P2, and it has a molecular weight of 398.42 g/mol . The structure of the complexes has been confirmed by elemental analysis, FT-IR, and UV-Vis spectral data .


Chemical Reactions Analysis

1,2-Bis(diphenylphosphino)propane is used in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . It is also used in the development of biologically active metal coordination complexes because of its ability to coordinate well with the metals via monodentate or bidentate manner .


Physical And Chemical Properties Analysis

1,2-Bis(diphenylphosphino)propane is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .

Scientific Research Applications

Chiral Recognition in Catalysis

Kashiwabara et al. (1980) explored chiral recognition in the catalytic hydrogenation of α-acylaminoacrylic acids using cationic rhodium(I) complexes, including derivatives of 1,2-bis(diphenylphosphino)propane. This study highlighted the effectiveness of these complexes as homogeneous catalysts for stereoselective hydrogenation, yielding high optical yields of N-benzoyl-(S)-leucine, N-benzoyl-(S)-phenylalanine, and N-acetyl-(S)-phenylalanine in certain cases (Kashiwabara, Hanaki, & Fujita, 1980).

Catalysis in Polymerization Processes

Doherty et al. (2002) studied palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane, demonstrating their high activity in the room-temperature copolymerization of carbon monoxide with ethene. This research revealed significant improvements in catalytic activity compared to systems based on unmodified 1,3-bis(diphenylphosphino)propane (Doherty, Robins, Nieuwenhuyzen, Champkin, & Clegg, 2002).

Antimicrobial and Spectroscopic Properties

Yuan et al. (2016) synthesized and characterized polynuclear silver(I) complexes with 1,10-phenanthroline derivative and 1,3-bis(diphenylphosphino)propane (dppp). These complexes were evaluated for their antibacterial activity and spectroscopic properties, demonstrating good thermal stability and promising architectures formed through hydrogen bonds (Yuan, Han, Lin, Cui, Liu, Li, Jin, Yang, & Zhang, 2016).

Synthesis and Structural Characterization in Organometallic Chemistry

Mukherjee et al. (2017) investigated di-ruthenium complexes having diphosphines and carbonyls, including 1,3-bis(diphenylphosphino)propane. They characterized the formation, structure, and catalytic hydrogenation of alkynes, showcasing the efficiency of these complexes in catalysis and their absorption properties in various spectra (Mukherjee, Paul, & Bhattacharya, 2017).

Potential Anticancer Activity

Liu et al. (2019) designed and synthesized phosphorescent Ir(III) complexes containing 1,2-bis(diphenylphosphino)propane and other ligands, exhibiting excellent antiproliferative properties and suggesting potential as novel anticancer drugs. These complexes showed specific targeting to lysosomes in cancer cells and induced apoptosis, revealing their potential in medicinal chemistry (Liu, Li, Ge, Zhang, Xu, & Gao, 2019).

Synthesis and Catalysis in Asymmetric Transfer HydrogenationGao et al. (1999) discussed the synthesis and catalytic application of chiral ruthenium complexes with aminophosphine ligands derived from 1,2-bis(diphenylphosphino)propane. These complexes were used in asymmetric transfer hydrogenation of prochiral ketones, showing high yield and enantiomeric excess, demonstrating their utility in asymmetric synthesis [(Gao, Xu, Yi, Yang, Zhang, Cheng, Wan, Tsai, & Ikariya

Scientific Research Applications of 1,2-Bis(diphenylphosphino)propane (DPPP)

  • Catalysis in Hydrogenation and Polymerization :

    • DPPP has been utilized in catalytic hydrogenation processes. For instance, rhodium(I) complexes with chiral aminophosphines derived from DPPP have shown effectiveness as homogeneous catalysts in the stereoselective hydrogenation of α-acylaminoacrylic acids (Kashiwabara, Hanaki, & Fujita, 1980).
    • In polymerization, palladium complexes of DPPP derivatives are highly active catalysts at room temperature for the copolymerization of ethene and carbon monoxide, displaying significantly more activity than other systems (Doherty et al., 2002).
  • Involvement in Silver(I) Complex Formation and Antibacterial Activity :

    • DPPP has been involved in the formation of polynuclear silver(I) complexes. These complexes show significant structural features and stability, and possess antibacterial activity. Their terahertz (THz) spectra suggest potential applications in various fields (Yuan et al., 2016).
  • Use in Synthesizing Polyfluorenes :

    • Derivatives of DPPP have been synthesized and applied in Kumada catalyst transfer polycondensation for the controlled synthesis of polyfluorenes, showing considerable impact on the polymerization control and the molecular weight of the resulting polymers (Sui et al., 2015).
  • Formation of Di-Ruthenium Complexes :

    • DPPP is a component in the formation of di-ruthenium complexes, which demonstrate significant absorptions in the visible and ultraviolet regions. These complexes are efficient in catalyzing the hydrogenation of alkynes (Mukherjee, Paul, & Bhattacharya, 2017).
  • Application in Anticancer Activity :

    • Phosphorescent Ir(III) complexes with DPPP and other ligands have been synthesized and evaluated for their anticancer activity. These complexes showed improved antiproliferative properties compared to cisplatin, indicating potential in designing novel anticancer drugs (Liu et al., 2019).
  • Use in Asymmetric Transfer Hydrogenation :

    • Chiral ruthenium complexes with aminophosphine ligands derived from DPPP have been used as catalysts in the asymmetric transfer hydrogenation of prochiral ketones, yielding high enantiomeric excess (Gao et al., 1999).

Safety And Hazards

1,2-Bis(diphenylphosphino)propane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394560
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(diphenylphosphino)propane

CAS RN

15383-58-1
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(diphenylphosphino)propane
Reactant of Route 2
1,2-Bis(diphenylphosphino)propane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(diphenylphosphino)propane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(diphenylphosphino)propane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(diphenylphosphino)propane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(diphenylphosphino)propane

Citations

For This Compound
539
Citations
D Carmona, MP Lamata, F Viguri… - Journal of the …, 2005 - ACS Publications
The rhodium and iridium Lewis-acid cations [(η 5 -C 5 Me 5 )M{(R)-Prophos}(H 2 O)] 2+ ((R)-Prophos = 1,2-bis(diphenylphosphino)propane) efficiently catalyze the enantioselective 1,3-…
Number of citations: 111 pubs.acs.org
RH Morris, JF Sawyer, A Sella - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Monoclinic and triclinic forms of [1,2-bis(diphenylphosphino)propane](6-methyldiphenylphosphine)(methyldiphenylphosphine)molybdenum(0) benzene solvate Acta …
Number of citations: 3 scripts.iucr.org
A Naghipour, SJ Sabounchei, M Sayadi… - Iranian Journal of …, 2017 - Springer
This work reports the preparation of the mononuclear derivative [Pd(C 6 H 4 CH 2 NH 2 ) L](ClO 4 ) (L = dppp). The centrosymmetric mononuclear palladium complex obtained by the …
Number of citations: 1 link.springer.com
B Longato, L Riello, G Bandoli, G Pilloni - Inorganic chemistry, 1999 - ACS Publications
The iridium(I) complex stabilized by the organometallic ligand 1,1‘-bis(diphenylphosphino)ferrocene (dppf), [Ir(dppf) 2 ] + , 1, undergoes a cyclometalation reaction in solution to give the …
Number of citations: 33 pubs.acs.org
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2017 - Springer
Magnetic properties of mixed ligand copper(II) chloro complex with 1-hydroxypyridine-2-thione and 1,2-bis(diphenylphosphino)prop Page 1 Magnetic properties of mixed ligand copper(II) …
Number of citations: 0 link.springer.com
MJ Bhanushali, NS Nandurkar, MD Bhor… - Journal of Molecular …, 2006 - Elsevier
The Ullmann coupling of amines with aryl iodide and bromides has been carried out efficiently using Pd(OAc) 2 /1,2-bis(diphenylphosphino) ethane [DPPE] in toluene as a solvent. The …
Number of citations: 16 www.sciencedirect.com
Z Liu, JJ Li, XX Ge, S Zhang, Z Xu, W Gao - Journal of inorganic …, 2019 - Elsevier
A range of phosphorescent Ir(III) complexes containing four diverse P^P-chelating ligands of the type [Ir(ppy) 2 (L)][PF 6 ], (ppy = 2‑phenylpyridine) where L is 1,2‑bis(diphenylphosphino…
Number of citations: 18 www.sciencedirect.com
M Kumar, AJ Metta-Magana, HK Sharma… - Dalton …, 2010 - pubs.rsc.org
Thermal and photochemical treatment of 1-sila-3-ferracyclobutane, (η5-C5H4)Fe(CO)2CH2SiMe2 (1) results in ring-opening polymerization (ROP). Phosphine-induced migratory CO …
Number of citations: 14 pubs.rsc.org
B Burcher, KJ Sanders, L Benda, G Pintacuda… - …, 2017 - ACS Publications
The use of the dialkene divinyltetramethyldisiloxane (dvtms) allows easy access to the reactive 16-valence-electron complexes [Fe 0 (LL)(dvtms)] (LL = dppe (1,2-bis(diphenylphosphino…
Number of citations: 17 pubs.acs.org
BH Abdullah, SA Al-Jibori, MA Abdullah… - Asian Journal of …, 2007 - researchgate.net
The reaction of Na2PdCl4 with 4, 5-diphenyl-1, 2, 4-triazole-3-thione (LH) in acetone gave cis-[PdCl2 (LH) 2]. Stirring cis-[PdCl2 (LH) 2] in methanol gave a diamagnetic cis-[PdL2]. …
Number of citations: 6 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.